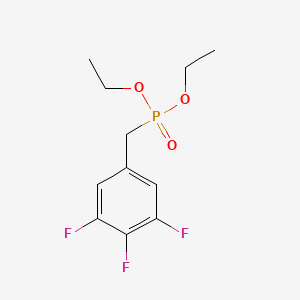

Diethyl 3,4,5-trifluorobenzylphosphonate

Description

Propriétés

Formule moléculaire |

C11H14F3O3P |

|---|---|

Poids moléculaire |

282.20 g/mol |

Nom IUPAC |

5-(diethoxyphosphorylmethyl)-1,2,3-trifluorobenzene |

InChI |

InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)7-8-5-9(12)11(14)10(13)6-8/h5-6H,3-4,7H2,1-2H3 |

Clé InChI |

TYAKHOMEIWVLEC-UHFFFAOYSA-N |

SMILES canonique |

CCOP(=O)(CC1=CC(=C(C(=C1)F)F)F)OCC |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry

Diethyl 3,4,5-trifluorobenzylphosphonate has been investigated for its anticancer properties. Research indicates that derivatives of this compound exhibit significant cytostatic effects against various tumor cell lines. For instance, studies have shown that phosphonates derived from diethyl 3,4,5-trifluorobenzylphosphonate can inhibit the growth of human breast adenocarcinoma and melanoma cells at concentrations as low as 50 µM .

Table 1: Anticancer Activity of Diethyl 3,4,5-Trifluorobenzylphosphonate Derivatives

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| MDA-MB-231 (Breast) | 50 | 55.4 |

| A2058 (Melanoma) | 50 | 55.4 |

| PC-3 (Prostate) | TBD | TBD |

| HT-29 (Colon) | TBD | TBD |

The mechanism of action appears to involve the modulation of cell signaling pathways associated with apoptosis and cell proliferation, making it a candidate for further development in cancer therapeutics.

Organic Synthesis

In organic chemistry, diethyl 3,4,5-trifluorobenzylphosphonate serves as a versatile reagent for the synthesis of various phosphonates and phosphonic acids. It can be utilized in acylation reactions to produce more complex molecules with potential biological activity. For example, it has been successfully used in the preparation of acyloxyphosphonates through reaction with acyl chlorides under controlled conditions .

Table 2: Synthesis of Acyloxyphosphonates from Diethyl 3,4,5-Trifluorobenzylphosphonate

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Acylation | Acetyl chloride | 69-97 |

| Acyloxyphosphonates | Butyryl chloride | TBD |

| Acyloxyphosphonates | Benzoyl chloride | TBD |

This versatility allows chemists to explore new compounds that may have enhanced properties or novel functionalities.

Material Science

In the field of material science, diethyl 3,4,5-trifluorobenzylphosphonate has been explored for its potential use in modifying the surface properties of materials. For instance, it can be used to create stable electrodes with modified work functions . These modifications can enhance the performance of electronic devices by improving charge transport and stability.

Case Study: Surface Modification Using Diethyl 3,4,5-Trifluorobenzylphosphonate

A study demonstrated the successful application of diethyl 3,4,5-trifluorobenzylphosphonate in creating stable electrode surfaces for organic electronic devices. The modified electrodes exhibited improved conductivity and stability compared to unmodified surfaces, indicating the compound's potential in enhancing electronic materials.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The substituents on the benzyl group significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Electron Effects :

- Biological Activity :

Table 2: Comparative Reactivity in Acylation Reactions

| Compound | Acylating Agent | Yield (%) | Reaction Temperature (°C) |

|---|---|---|---|

| Diethyl hydroxy-3,4,5-trifluorobenzylphosphonate | Acetyl chloride | 69–97 | 25–80 |

| Diethyl hydroxy-4-chlorobenzylphosphonate | Acetyl chloride | 72–95 | 25–80 |

| Diethyl hydroxy-3-trifluoromethyl-benzylphosphonate | Butyryl chloride | 75–93 | 25–80 |

Physical-Chemical Properties

- Solubility: Fluorinated compounds (3,4,5-trifluoro and 4-trifluoromethyl) show moderate solubility in organic solvents like dichloromethane, while methoxy derivatives dissolve readily in polar solvents (e.g., methanol) .

- Stability: Trifluoromethyl-substituted analogs are noted for long-term storage stability in sealed containers, whereas trifluoro derivatives may require protection from moisture due to hydrolytic sensitivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing diethyl 3,4,5-trifluorobenzylphosphonate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Michaelis-Arbuzov reactions. For example, fluorinated benzyl halides (e.g., 3,4,5-trifluorobenzyl chloride) can react with triethyl phosphite under reflux in anhydrous conditions . Optimization of reaction parameters (temperature: 80–120°C, solvent: toluene/dioxane) and stoichiometric ratios (1:1.2 benzyl halide:phosphite) is critical to achieve yields >70%. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the phosphonate ester .

Q. How can researchers address challenges in isolating isomers during synthesis?

- Methodological Answer : Isomeric purity is influenced by precursor regiochemistry. For example, using 3,4,5-trifluorobenzyl chloride (vs. 2-/4-substituted analogs) ensures positional specificity. Advanced separation techniques, such as preparative HPLC (C18 column, acetonitrile/water mobile phase) or fractional crystallization (using ethanol/water mixtures), are required to resolve residual impurities .

Q. What safety protocols are recommended for handling fluorinated phosphonates?

- Methodological Answer : Use fume hoods, nitrile gloves, and safety goggles to mitigate exposure risks. While diethyl 3,4,5-trifluorobenzylphosphonate lacks acute toxicity data, structurally similar phosphonates (e.g., diethyl chlorobenzylphosphonate) require precautions against skin/eye irritation. Toxicity screening (e.g., Ames test) is advised for novel derivatives .

Advanced Research Questions

Q. How does fluorination at the 3,4,5-positions influence electronic properties and reactivity?

- Methodological Answer : Fluorine’s electron-withdrawing effect lowers the LUMO energy of the benzyl group, enhancing electrophilicity. Computational studies (DFT/B3LYP) show a 0.3–0.5 eV reduction in HOMO-LUMO gaps compared to non-fluorinated analogs, favoring nucleophilic attack in cross-coupling reactions . Experimental validation via cyclic voltammetry (in DMF, Ag/AgCl reference) confirms increased oxidative stability .

Q. What strategies resolve contradictions in antimicrobial activity data for fluorinated benzylphosphonates?

- Methodological Answer : Discrepancies arise from substituent positioning and bacterial strain specificity. For example, diethyl 3,4,5-trifluorobenzylphosphonate shows MIC values of 8–16 µg/mL against S. aureus but >64 µg/mL for E. coli. Use standardized broth microdilution assays (CLSI guidelines) and control for lipophilicity (logP calculations) to correlate structure-activity trends .

Q. How can computational modeling predict degradation pathways under environmental conditions?

- Methodological Answer : Molecular dynamics simulations (e.g., Gaussian 16) model hydrolysis mechanisms. Fluorine’s inductive effect slows esterase-mediated hydrolysis in aqueous buffers (pH 7.4), with a calculated half-life >48 hours. Experimental validation via LC-MS/MS tracks degradation products like 3,4,5-trifluorobenzylphosphonic acid .

Data Contradictions and Resolution

- Issue : Conflicting reports on neurotoxicity potential of aryl phosphonates.

Key Research Gaps

- Limited data on ecotoxicology (e.g., Daphnia magna LC50).

- Mechanistic studies needed to clarify antimicrobial action (e.g., membrane disruption vs. enzyme inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.